![molecular formula C20H20N2O3 B2859131 1,3-bis(2-phenylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 496839-76-0](/img/structure/B2859131.png)
1,3-bis(2-phenylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Description
1,3-bis(2-phenylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione, also known as DPPT, is a small molecule that has been studied for its potential application in a variety of scientific research areas. DPPT is a heterocyclic compound that contains both a pyrimidine and a phenylethyl group. It is a colorless solid that has a melting point of 173-176°C and a boiling point of 300°C. It is soluble in water, ethanol, and other organic solvents.
Scientific Research Applications
Pharmacokinetic Improvements
A study by Xia et al. (2014) examined the pharmacokinetic properties of 1,3-bis(2-phenylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione in the context of Amyotrophic Lateral Sclerosis (ALS). The compound was modified with deuterium and fluorine to enhance its solubility and metabolic stability, potentially making it more effective in preventing aggregation and reducing toxicity of mutant superoxide dismutase 1 (SOD1) in familial ALS (Xia et al., 2014).
Synthesis of Derivatives
In another study, Gordetsov et al. (2005) explored the synthesis of 1,3-bis(trimethylsilyl)- and 1,3-bis(tributylstannyl)-5,5-diethylpyrimidine-2,4,6(1H,3H,5H)-triones. This research shows the chemical versatility of the compound and its potential for further chemical modifications (Gordetsov et al., 2005).
Development of Organic Phosphors
Kumar et al. (2014) synthesized two organic phosphors based on the pyrimidine-2,4,6-trione structure. These phosphors demonstrated broadband photoluminescence, indicating potential applications in lighting and display technologies (Kumar et al., 2014).
Interaction with Proteins
A study by Sepay et al. (2016) involved the synthesis of 1,3-dimethyl-5-(2-phenyl-4H-chromen-4-ylidene)pyrimidine-2,4,6(1H,3H,5H)-triones, demonstrating interactions with β-lactoglobulin, a milk protein. This suggests potential biological applications or implications in food science (Sepay et al., 2016).
Crystal Structure Analysis
da Silva et al. (2005) conducted a structural analysis of various derivatives of 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione, providing insights into the compound's crystallography. Such studies are crucial for understanding the material properties and potential applications in fields like pharmaceuticals and materials science (da Silva et al., 2005).
properties
IUPAC Name |
1,3-bis(2-phenylethyl)-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c23-18-15-19(24)22(14-12-17-9-5-2-6-10-17)20(25)21(18)13-11-16-7-3-1-4-8-16/h1-10H,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNSQMGDNFKEES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N(C1=O)CCC2=CC=CC=C2)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-bis(2-phenylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione |
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